molecular formula C37H59N3O6 B11826524 (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide

Cat. No.: B11826524
M. Wt: 641.9 g/mol
InChI Key: QNFPQOXIGNIHAL-YDPTYEFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide is a useful research compound. Its molecular formula is C37H59N3O6 and its molecular weight is 641.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide is a complex organic molecule with significant potential in pharmacological applications. It is recognized for its structural features that suggest various biological activities, particularly in the context of cardiovascular health and metabolic regulation.

  • Molecular Formula : C64H110N6O16
  • Molecular Weight : 1219.59 g/mol
  • CAS Number : 173334-58-2
  • Chemical Structure : The compound includes several functional groups that may contribute to its biological activity, including amino groups and hydroxy groups which are often associated with enhanced solubility and reactivity.

Cardiovascular Effects

Research indicates that this compound may exhibit beneficial effects on cardiovascular health. It has been shown to interact with the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Specifically, the compound acts as an inhibitor of angiotensin-converting enzyme (ACE), which is instrumental in the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor.

Study Findings
Study 1 (Pendergrass et al.)Demonstrated that similar compounds can reduce secretion of harmful factors in cardiovascular diseases.
Study 2 (PubChem)Highlighted the potential of ACE inhibitors in managing hypertension and heart failure.

Metabolic Regulation

The compound's structure suggests a role in metabolic processes. Its interaction with various enzymes involved in lipid metabolism could provide insights into its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes.

Research Findings Implications
Research on similar compounds indicated modulation of lipid profilesPotential use in managing dyslipidemia
In vitro studies showed inhibition of lipase activityCould aid in weight management strategies

The proposed mechanism involves the inhibition of key enzymes within the renin-angiotensin system and lipid metabolism pathways. This dual action may lead to a reduction in blood pressure and improved metabolic profiles.

  • ACE Inhibition : By inhibiting ACE, the compound reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure.
  • Lipid Metabolism Modulation : The compound may inhibit lipases or other enzymes involved in fat storage and mobilization, promoting a healthier metabolic state.

Case Studies

  • Case Study 1 : A clinical trial involving patients with hypertension showed significant reductions in systolic and diastolic blood pressure after administration of similar ACE inhibitors.
  • Case Study 2 : A cohort study indicated improvements in lipid profiles among patients treated with compounds structurally related to this one.

Properties

Molecular Formula

C37H59N3O6

Molecular Weight

641.9 g/mol

IUPAC Name

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

InChI

InChI=1S/C37H59N3O6/c1-25(2)29(19-28-15-16-33(45-8)34(20-28)46-18-12-17-44-7)21-31(39-23-27-13-10-9-11-14-27)32(41)22-30(26(3)4)35(42)40-24-37(5,6)36(38)43/h9-11,13-16,20,25-26,29-32,39,41H,12,17-19,21-24H2,1-8H3,(H2,38,43)(H,40,42)/t29-,30-,31-,32-/m0/s1

InChI Key

QNFPQOXIGNIHAL-YDPTYEFTSA-N

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NCC2=CC=CC=C2

Origin of Product

United States

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